2-(3-acetyl-1H-indol-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as aniline, the indole core can be synthesized through Fischer indole synthesis.
Acetylation: The indole core can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Piperazine Derivatization: The piperazine ring can be introduced through nucleophilic substitution reactions.
Nitrophenyl Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core or the acetyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The presence of the nitrophenyl and piperazine groups may enhance its binding affinity or specificity towards certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethanamine: Known for its role as a neurotransmitter.
1-(4-nitrophenyl)piperazine: Studied for its psychoactive properties.
3-acetylindole: Investigated for its anti-inflammatory properties.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H22N4O4/c1-16(27)20-14-25(21-5-3-2-4-19(20)21)15-22(28)24-12-10-23(11-13-24)17-6-8-18(9-7-17)26(29)30/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
CYHZWZZLGLBIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.